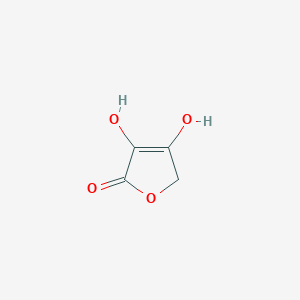

3,4-Dihydroxyfuran-2(5H)-one

Description

Properties

CAS No. |

10216-17-8 |

|---|---|

Molecular Formula |

C4H4O4 |

Molecular Weight |

116.07 g/mol |

IUPAC Name |

3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C4H4O4/c5-2-1-8-4(7)3(2)6/h5-6H,1H2 |

InChI Key |

QGLKIVPNOUPWOW-UHFFFAOYSA-N |

SMILES |

C1C(=C(C(=O)O1)O)O |

Canonical SMILES |

C1C(=C(C(=O)O1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Stereoisomers and Enantiomers

Derivatives with Protective Groups

Halogenated Furanones

Aromatic and Hybrid Derivatives

Stability and Reactivity Comparison

| Compound | Oxidation Sensitivity | Solubility in Water | Thermal Stability | Key Functional Groups |

|---|---|---|---|---|

| Ascorbic Acid | High | High | Low | 3,4-dihydroxy, enediol |

| 5,6-O-Isopropylidene derivative | Moderate | Moderate | High | Protected diol, ether |

| DF (3,4-dibromo) | Low | Low | High | Bromine substituents |

| Diphenylfuranone | Low | Insoluble | High | Phenyl rings, ketone |

| Key Insight : Protective groups and halogenation reduce oxidation sensitivity but alter solubility and bioavailability . |

Preparation Methods

Oxidation of Furfural Derivatives

The oxidation of furfural, a biomass-derived aldehyde, represents a sustainable route to 3,4-dihydroxyfuran-2(5H)-one. Manganese dioxide (MnO₂) in hydrochloric acid (HCl) mediates the conversion of furfural to 4-chloro-5-hydroxy-2(5H)-furanone as an intermediate, which undergoes further oxidation to yield 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) . Subsequent hydrolysis of the chlorine substituents under basic conditions replaces halogens with hydroxyl groups, forming the target compound. This two-step process achieves yields of 59–67% for the chlorinated intermediate, though competing pathways may generate minor byproducts such as 3-chloro-5-hydroxy-2(5H)-furanone .

Reaction Conditions and Challenges

-

Step 1 : Furfural is treated with MnO₂ in HCl at 60–80°C for 6–8 hours.

-

Step 2 : Hydrolysis of MCA using aqueous sodium hydroxide (NaOH) at reflux temperatures.

-

Limitations : Requires precise control of pH and temperature to minimize side reactions.

Cyclization of Dihydroxycarboxylic Acids

Cyclization of γ-keto acids or esters provides a direct route to the furanone skeleton. For instance, (R)-5-[(S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one (ascorbic acid) is synthesized via acid-catalyzed cyclization of dihydroxycarboxylic acid precursors . While ascorbic acid’s preparation involves specific stereochemical control, analogous non-chiral pathways utilize citric acid or tartaric acid derivatives under dehydrating conditions.

Key Considerations

-

Catalysts : Sulfuric acid or p-toluenesulfonic acid (PTSA).

-

Solvents : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

-

Stereoselectivity : Chiral auxiliaries or enzymatic catalysis may improve enantiomeric excess.

Oxidative Chlorination Followed by Hydroxylation

Gaseous chlorine (Cl₂) enables oxidative chlorination of furfural in aqueous media, producing MCA in >60% yield . Subsequent hydroxylation via hydrolysis or catalytic hydrogenation replaces chlorine atoms with hydroxyl groups. This method’s scalability is advantageous for industrial applications, though chlorine handling necessitates stringent safety protocols.

Industrial Adaptation

-

Continuous Flow Systems : Enhance yield and reduce byproduct formation.

-

Catalysts : Transition metals (e.g., Fe³⁺) accelerate halogen displacement.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of prominent methods:

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Furfural Oxidation | Furfural | MnO₂, HCl | 59–67 | Sustainable, biomass-derived | Byproduct formation |

| Dihalo Hydrolysis | MCA | NaOH/NH₄OH | 35–90 | High reactivity | Competing ring-opening |

| Acid-Catalyzed Cyclization | Dihydroxy acids | H₂SO₄, PTSA | 40–75 | Direct route | Requires chiral control |

| Oxidative Chlorination | Furfural | Cl₂ gas | >60 | Scalable | Hazardous reagent handling |

Q & A

Q. What is the IUPAC nomenclature and stereochemical configuration of 3,4-Dihydroxyfuran-2(5H)-one in the context of ascorbic acid?

The systematic IUPAC name for the L-enantiomer of ascorbic acid is (5R)-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one , reflecting its stereochemistry at C5 (R-configuration) and C1 (S-configuration) . This naming convention differentiates it from stereoisomers like erythorbic acid (D-enantiomer), which has distinct biological activity . For structural validation, X-ray crystallography (e.g., CCDC 1828960 in ) and NMR spectroscopy (e.g., enantiomeric excess determination in ) are critical tools.

Q. What are the recommended laboratory synthesis routes for this compound derivatives?

Common synthetic approaches include:

- Lactonization of sugar precursors : For example, oxidation and cyclization of L-sorbose to yield ascorbic acid .

- Coordination chemistry : Organotin(IV) complexes can be synthesized by reacting dihydroxyfuranone derivatives with dibutylstannane dihalides, as demonstrated in antimicrobial studies .

- Stereoselective synthesis : Chiral catalysts or enzymatic methods ensure enantiomeric purity, critical for biological applications .

Q. How can researchers quantify this compound in pharmaceutical formulations?

Two validated methods are:

Advanced Research Questions

Q. How do pH and metal coordination influence the stability of this compound in physiological systems?

Under physiological conditions (pH ~7.4), ascorbic acid (pKa = 4.70) exists predominantly as its deprotonated form (ascorbate, ASC⁻), which enhances its antioxidant activity via electron donation . However, coordination with transition metals like Fe(III) increases stability compared to Fe(II), as shown in studies of Fe-DHLA complexes . Contradictions in stability constants may arise from competing ligands (e.g., sulfur-containing molecules) or pH-dependent redox shifts, requiring cyclic voltammetry or spectrophotometric titration for resolution .

Q. What experimental strategies resolve contradictions in the antioxidant vs. pro-oxidant behavior of this compound?

Ascorbic acid exhibits pro-oxidant activity in the presence of free Fe(III)/Cu(II) via Fenton-like reactions, generating hydroxyl radicals. To mitigate this:

- Use chelating agents (e.g., EDTA) to sequester metals in in vitro assays .

- Monitor reactive oxygen species (ROS) using fluorometric probes (e.g., DCFH-DA) under controlled O₂ tension .

- Compare results across cell-free vs. cellular models to distinguish direct redox effects from metabolic interactions .

Q. How can researchers design experiments to evaluate the antimicrobial efficacy of organotin(IV) complexes of this compound?

A robust protocol includes:

- Synthesis and characterization : Confirm complex purity via elemental analysis, IR, and X-ray diffraction .

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Mechanistic studies : Assess mRNA destabilization or membrane disruption via RT-qPCR or electron microscopy .

Methodological Challenges and Solutions

Q. What advanced techniques are used to analyze the stereochemical purity of this compound derivatives?

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .

- Optical rotation : Compare specific rotation values with literature (e.g., [α]D²⁵ = +23° for L-ascorbic acid) .

- NMR with chiral shift reagents : Europium(III) complexes induce splitting of resonance peaks for enantiomeric discrimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.